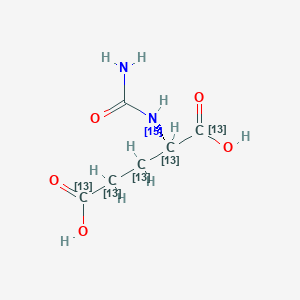
Carbamoyl-L-glutamic-13C5-15N acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carglumic acid 13C5 15N is a stable isotopically labeled compound of carglumic acid, which is a carbamoyl phosphate synthetase 1 activator. This compound is used primarily in scientific research to study metabolic pathways and enzyme activities due to its labeled carbon and nitrogen atoms, which allow for precise tracking in biochemical assays .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carglumic acid 13C5 15N involves the incorporation of isotopically labeled carbon and nitrogen atoms into the molecular structure of carglumic acid. This is typically achieved through the use of labeled precursors in a multi-step synthetic process. The reaction conditions often involve the use of protective groups to ensure the selective incorporation of the isotopes and to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of carglumic acid 13C5 15N follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled materials and to ensure the purity and consistency of the final product. The production process is designed to be efficient and to minimize the loss of expensive isotopically labeled precursors .
化学反应分析
Types of Reactions
Carglumic acid 13C5 15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of carglumic acid 13C5 15N include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
科学研究应用
Carglumic acid 13C5 15N is used in a variety of scientific research applications, including:
Chemistry: Used to study reaction mechanisms and to trace the fate of carbon and nitrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon and nitrogen in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of carglumic acid in the body.
Industry: Applied in the development of new drugs and in the study of enzyme activities and metabolic pathways
作用机制
Carglumic acid 13C5 15N exerts its effects by acting as an activator of carbamoyl phosphate synthetase 1, an enzyme involved in the urea cycle. This activation enhances the conversion of ammonia to urea, thereby reducing the levels of toxic ammonia in the body. The labeled carbon and nitrogen atoms allow researchers to track the compound’s interactions and transformations in metabolic pathways .
相似化合物的比较
Similar Compounds
N-acetylglutamate: A naturally occurring activator of carbamoyl phosphate synthetase 1.
Carbamoylglutamate: A synthetic analog of N-acetylglutamate used in the treatment of hyperammonemia.
Uniqueness
Carglumic acid 13C5 15N is unique due to its stable isotopic labeling, which allows for precise tracking in biochemical assays. This makes it particularly valuable in research settings where detailed understanding of metabolic pathways and enzyme activities is required .
属性
分子式 |
C6H10N2O5 |
|---|---|
分子量 |
196.11 g/mol |
IUPAC 名称 |
(2S)-2-(carbamoyl(15N)amino)(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,8+1 |
InChI 键 |
LCQLHJZYVOQKHU-LSSNVCKKSA-N |
手性 SMILES |
[13CH2]([13CH2][13C](=O)O)[13C@@H]([13C](=O)O)[15NH]C(=O)N |
规范 SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















